![molecular formula C12H17BrN2O B7473281 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea
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Overview
Description
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BPU is a urea derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is not fully understood, but it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. In addition, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its high purity and good yields when synthesized using established methods. Additionally, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea's potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea and its potential applications in cancer treatment.
Synthesis Methods
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea can be synthesized through a variety of methods, including reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzyl chloride in the presence of a base, or reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzylamine in the presence of a carbonyldiimidazole. These methods have been shown to yield 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea with high purity and good yields.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been studied extensively for its potential applications in drug development. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)14-12(16)15(3)8-10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDLOCXLXKFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-3-isopropyl-1-methylurea |
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